molecular formula C9H14N2O3S B14388649 2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide CAS No. 88095-95-8

2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide

Cat. No.: B14388649
CAS No.: 88095-95-8
M. Wt: 230.29 g/mol
InChI Key: LZRZGDJWXPSBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide is an organic compound that features a sulfonamide group, an aromatic ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide typically involves the reaction of 4-hydroxybenzylamine with ethane-1-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-hydroxybenzylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aromatic ring in 2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar structure.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

Uniqueness

2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide is unique due to the presence of the 4-hydroxyphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

88095-95-8

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methylamino]ethanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c10-15(13,14)6-5-11-7-8-1-3-9(12)4-2-8/h1-4,11-12H,5-7H2,(H2,10,13,14)

InChI Key

LZRZGDJWXPSBLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCS(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.